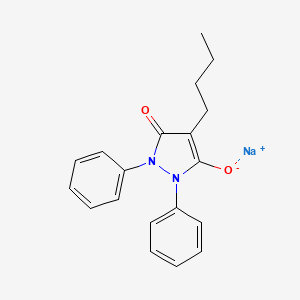

Phenylbutazone sodium salt

Übersicht

Beschreibung

Phenylbutazone sodium salt is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for its anti-inflammatory, antipyretic, and analgesic properties. It is particularly effective in treating conditions such as ankylosing spondylitis, rheumatoid arthritis, and Reiter’s syndrome . Although its use in humans has been limited due to potential severe side effects, it remains a common treatment in veterinary medicine, especially for horses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenylbutazone sodium salt can be synthesized through the reaction of phenylbutazone with sodium hydroxide. The process involves dissolving phenylbutazone in a suitable solvent such as acetonitrile, followed by the addition of sodium hydroxide to form the sodium salt . The reaction is typically carried out under controlled temperature and pH conditions to ensure the complete conversion of phenylbutazone to its sodium salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the preparation of phenylbutazone, followed by its reaction with sodium hydroxide in a continuous flow reactor. The product is then purified through crystallization and filtration to obtain the final compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Phenylbutazone sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form degradation products such as hydrazobenzene and azobenzene.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include hydrazobenzene, azobenzene, and various substituted phenylbutazone derivatives. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) to determine their purity and composition .

Wissenschaftliche Forschungsanwendungen

Phenylbutazone sodium salt has a wide range of scientific research applications, including:

Wirkmechanismus

Phenylbutazone sodium salt exerts its effects by inhibiting the enzymes prostaglandin H synthase and prostacyclin synthase. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever . The compound binds to these enzymes through peroxide-mediated deactivation, leading to decreased inflammation and pain in the affected tissues .

Vergleich Mit ähnlichen Verbindungen

Phenylbutazone sodium salt is similar to other NSAIDs such as ibuprofen, naproxen, and diclofenac. it is unique in its specific binding to prostaglandin H synthase and prostacyclin synthase, which gives it distinct anti-inflammatory properties . Other similar compounds include:

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but a different mechanism of action.

Naproxen: An NSAID used for pain relief and inflammation, with a longer duration of action compared to phenylbutazone.

This compound’s unique binding properties and its effectiveness in specific conditions like ankylosing spondylitis make it a valuable compound in both human and veterinary medicine .

Eigenschaften

IUPAC Name |

sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13,22H,2-3,14H2,1H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFXVGOLTQESMQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176822 | |

| Record name | Phenbutazone sodium glycerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22276-61-5 | |

| Record name | 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-, ion(1-), sodium, compd. with glycerol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022276615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenbutazone sodium glycerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)

![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)

![1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12432383.png)